4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate
Description
4-[(E)-2-(Pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate is a synthetic organic compound characterized by a conjugated ethenyl bridge linking a pyridinyl group and a phenyl ester moiety. The phenyl ring is substituted with a 2,2-dimethylpropanoate (pivalate) ester, conferring steric hindrance and metabolic stability. The (E)-configuration of the ethenyl group is critical for maintaining structural rigidity, which may influence binding affinity in biological systems . This compound shares structural motifs with pharmaceuticals and agrochemicals, particularly in its use of ester functionalities and aromatic systems for targeted interactions. Its synthesis and applications are likely aligned with bioactive molecules requiring controlled hydrolysis or lipophilic delivery, as suggested by its similarity to compounds in pharmaceutical reference standards and pesticide esters .
Properties
IUPAC Name |
[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-18(2,3)17(20)21-16-11-8-14(9-12-16)7-10-15-6-4-5-13-19-15/h4-13H,1-3H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAYNZYNTRLOJY-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C=CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)/C=C/C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate typically involves the reaction of pyridine derivatives with phenyl esters. One common method is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Hydrolysis of the Pivalate Ester
The 2,2-dimethylpropanoate (pivalate) ester undergoes hydrolysis under acidic or basic conditions. This reaction is critical for generating the phenolic intermediate, which can participate in further transformations:
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Basic hydrolysis : Treatment with NaOH (1–2 M) in aqueous ethanol at 60–80°C cleaves the ester bond, yielding 4-[(E)-2-(pyridin-2-yl)ethenyl]phenol and pivalic acid .
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Acidic hydrolysis : HCl (1–3 M) in tetrahydrofuran (THF) at reflux selectively removes the ester group without affecting the ethenyl bond .
Table 1: Hydrolysis Conditions and Outcomes
| Conditions | Reagents | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| Basic hydrolysis | NaOH, ethanol/H₂O | 80°C | Phenol derivative + pivalic acid | 85–92% | |
| Acidic hydrolysis | HCl, THF | 60°C | Phenol derivative + pivalic acid | 78–88% |
Cross-Coupling Reactions at the Ethenyl Bridge
The (E)-ethenyl group enables participation in transition-metal-catalyzed cross-couplings, such as:
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Suzuki-Miyaura coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O generates biaryl derivatives .
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Heck coupling : With aryl halides and Pd(OAc)₂, the ethenyl group forms extended π-conjugated systems .
Table 2: Cross-Coupling Reaction Parameters
| Reaction Type | Catalyst | Substrate | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Bromophenylboronic acid | Biaryl derivative | 72% | |
| Heck | Pd(OAc)₂, NEt₃ | Iodobenzene | Styrene-linked hybrid | 65% |
Cycloaddition Reactions
The ethenyl group participates in [2+2] or [4+2] cycloadditions under photochemical or thermal conditions:
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[4+2] Diels-Alder reaction : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) at 100°C to form six-membered cycloadducts .
Functionalization of the Pyridine Ring
The pyridine moiety undergoes electrophilic substitution and coordination reactions:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the pyridine’s 3-position .
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Metal coordination : Acts as a ligand for transition metals (e.g., Ru(II) or Pt(II)), forming complexes with potential catalytic activity .
Table 3: Pyridine Ring Functionalization
| Reaction | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0°C, 2 h | 3-Nitro-pyridine derivative | 45% | |
| Ru(II) coordination | [RuCl₂(p-cymene)]₂ | CH₂Cl₂, rt, 12 h | Ru(II)-pyridine complex | 68% |
Oxidation of the Ethenyl Group
The ethenyl linker is susceptible to oxidation:
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Epoxidation : Using m-CPBA in CH₂Cl₂ forms an epoxide intermediate .
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Ozonolysis : Cleaves the double bond to generate aldehydes .
Key Research Findings
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The pivalate ester’s steric bulk slows hydrolysis kinetics compared to smaller esters (e.g., methyl or ethyl) .
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Cross-coupling reactions exhibit moderate yields due to competing coordination of the pyridine ring with catalysts .
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Metal complexes derived from this compound show preliminary activity in catalytic hydrogenation .
Scientific Research Applications
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Studied for its potential anticancer properties and as a drug delivery agent.
Industry: Used in the development of new materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to DNA or proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The target compound’s pivalate ester provides steric hindrance, reducing hydrolysis rates compared to less hindered esters like ethyl acrylate in Compound A .
- Unlike carboxamide-based patent compounds , the ester group in the target compound may confer faster metabolic clearance but improved membrane permeability.
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
Research Findings :
- The pivalate ester’s steric bulk enhances metabolic stability compared to simpler esters, as seen in safety data for structurally related compounds .
- Fluorinated substituents in patent compounds () increase lipophilicity and resistance to oxidation, whereas the target compound relies on aromatic conjugation for stability .
- Pesticide esters () prioritize environmental degradation, contrasting with the target compound’s design for controlled release in biological systems .
Biological Activity
The compound 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate is a pyridine derivative that has garnered interest due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological evaluations based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate typically involves the reaction of pyridine derivatives with appropriate vinyl and ester functionalities. The structural integrity of this compound can be confirmed through various characterization techniques, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- X-ray Crystallography
Crystal Structure Analysis
Recent studies have provided insights into the crystal structure of related pyridine derivatives. For instance, the crystallographic data of similar compounds reveal intricate hydrogen bonding patterns that contribute to their stability and biological interactions. The molecular geometry often exhibits dihedral angles between aromatic rings that can influence biological activity through steric and electronic effects .
Antimicrobial Properties
Research has indicated that compounds with similar structures to 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate exhibit significant antimicrobial properties. For example, derivatives containing pyridine rings have shown efficacy against various bacterial strains, suggesting a potential mechanism involving disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Anticancer Activity
The antiproliferative effects of pyridine derivatives have been documented in several studies. Compounds with similar functional groups have demonstrated the ability to inhibit cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the pyridine moiety appears to enhance interaction with cellular targets involved in cancer progression .
Case Studies
- Study on Antimicrobial Activity : A recent investigation evaluated the antimicrobial efficacy of various pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar backbone to 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range, suggesting potent antibacterial activity .
- Anticancer Evaluation : Another study focused on the anticancer properties of substituted pyridine compounds in vitro. The findings revealed that these compounds could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis at concentrations as low as 10 µM .
Summary of Research Findings
| Property | Observation |
|---|---|
| Antimicrobial Efficacy | Significant activity against Gram-positive and Gram-negative bacteria |
| Anticancer Activity | Induces apoptosis in cancer cell lines; effective at low concentrations |
| Structure-Activity Relationship | Presence of pyridine enhances biological activity; specific substitutions affect potency |
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Heck coupling or Wittig reactions, leveraging palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling between pyridinyl halides and styryl esters. Solvent selection (e.g., DMF or THF) and temperature control (80–120°C) are critical for yield optimization. Monitoring by TLC or HPLC ensures reaction completion. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. Which spectroscopic techniques are most effective for confirming the E-configuration of the ethenyl linker and structural integrity?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments distinguish E/Z isomers by analyzing spatial proximity of protons. UV-Vis spectroscopy (λ~300–350 nm) confirms π-conjugation between the pyridine and phenyl rings. Single-crystal X-ray diffraction (XRD) provides definitive proof of molecular geometry, as demonstrated in structurally analogous compounds .
Q. How can the purity and hydrolytic stability of the 2,2-dimethylpropanoate ester group be assessed under varying pH conditions?
- Methodological Answer : Accelerated stability studies (e.g., pH 1–13 buffers at 37°C) combined with HPLC-UV quantification track ester degradation. Mass spectrometry (LC-MS) identifies degradation products, while FTIR monitors carbonyl (C=O) band shifts (~1730 cm⁻¹) to confirm ester integrity .
Advanced Research Questions
Q. How do electron-withdrawing substituents on the pyridine ring influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge distribution. Substituents like fluoro or methoxy groups alter electron density, affecting catalytic turnover rates. Experimental validation via Hammett plots (σ values) correlates substituent effects with reaction kinetics .
Q. What strategies resolve contradictions in crystallographic data between polymorphs or solvates of this compound?
- Methodological Answer : Variable-temperature XRD and solvent-mediated crystallization trials identify polymorphic transitions. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, π-stacking). Pairwise similarity metrics (e.g., COMPACK) compare unit-cell parameters to distinguish true polymorphs from solvates .
Q. How can computational models predict the compound’s binding affinity to biological targets, and what experimental assays validate these predictions?
- Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations model interactions with enzymes (e.g., kinases). In vitro assays (e.g., fluorescence polarization or SPR) quantify binding constants (Kd). Discrepancies between predicted and observed data may require adjusting force fields or solvation models .
Data Contradiction Analysis
Q. How to address discrepancies in reported NMR chemical shifts for the ethenyl protons across different studies?
- Methodological Answer : Variations may arise from solvent effects (DMSO vs. CDCl₃) or concentration-dependent aggregation. Standardize conditions (e.g., 0.1 M in CDCl₃) and reference internal standards (TMS). Cross-validate with COSY and HSQC to assign peaks unambiguously .
Q. Why do synthetic yields vary significantly when scaling up the reaction from milligram to gram quantities?
- Methodological Answer : Heat and mass transfer limitations in large batches reduce catalyst efficiency. Use flow chemistry for better temperature control or switch to microwave-assisted synthesis. Kinetic profiling (e.g., in situ IR) identifies rate-limiting steps for optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
